molecular formula C18H18BrN3O B2953319 1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole CAS No. 2380193-55-3

1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole

Cat. No.: B2953319
CAS No.: 2380193-55-3
M. Wt: 372.266
InChI Key: LSRDKCWBPFDINS-UHFFFAOYSA-N
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Description

1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including a bromofuran, azetidine, cyclopropyl, and benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the bromofuran moiety: This can be achieved through the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Coupling of the bromofuran and azetidine: This step involves the formation of a carbon-nitrogen bond, typically through nucleophilic substitution reactions.

    Formation of the benzodiazole ring: The benzodiazole ring can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Final coupling: The final step involves coupling the cyclopropyl group to the benzodiazole moiety, which can be achieved through various organic reactions such as Grignard reactions or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or Grignard reagents (RMgX).

Major Products

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of the hydrogenated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: The compound’s unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: It can be used as a probe to study various biological processes and pathways due to its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromofuran moiety may facilitate binding to hydrophobic pockets, while the azetidine and benzodiazole rings may interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(5-chlorofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole
  • 1-{1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole
  • 1-{1-[(5-iodofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole

Uniqueness

1-{1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl}-2-cyclopropyl-1H-1,3-benzodiazole is unique due to the presence of the bromofuran moiety, which can participate in specific interactions and reactions that other halogenated derivatives may not. The combination of the azetidine and benzodiazole rings also provides a unique structural framework that can influence its chemical and biological properties.

Properties

IUPAC Name

1-[1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O/c19-17-8-7-14(23-17)11-21-9-13(10-21)22-16-4-2-1-3-15(16)20-18(22)12-5-6-12/h1-4,7-8,12-13H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRDKCWBPFDINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC=C(O5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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